molecular formula C18H15NO3 B11835360 Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate CAS No. 5428-31-9

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B11835360
CAS No.: 5428-31-9
M. Wt: 293.3 g/mol
InChI Key: CIKFPAYTONMDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate is a chemical compound based on the privileged 4-quinolone scaffold, a structure of significant relevance in medicinal chemistry . This core structure is found in more than 60 FDA-approved drugs, underscoring its druggability and therapeutic potential . While specific data on this 6-phenyl derivative is limited, closely related 4(1H)-quinolone derivatives have been identified as low-toxicity inhibitors of cancer cell proliferation . Such analogs function by targeting the colchicine-binding pocket of β-tubulin, thereby inhibiting microtubule assembly and subsequently inducing mitotic arrest and apoptosis in cancer cells . A notable characteristic of this class of compounds is their ability to overcome acquired resistance to classic anti-microtubule agents, making them promising lead compounds for oncology research . The 4-quinolone scaffold is also recognized as a precursor to endogenous neuroprotective agents, such as kynurenic acid (KYNA), which is an excitatory amino acid receptor blocker . Researchers are continuously developing novel synthetic methodologies, including alkoxymethylation and ring-closure reactions, to further explore the physicochemical properties and biological activities of these derivatives . This product is intended for research purposes such as hit discovery, lead optimization, and the investigation of mechanisms related to tubulin inhibition. This compound is For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

5428-31-9

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

ethyl 4-oxo-6-phenyl-1H-quinoline-2-carboxylate

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)16-11-17(20)14-10-13(8-9-15(14)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20)

InChI Key

CIKFPAYTONMDRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Substituted Aniline Preparation

3-Phenylanthranilic acid serves as the primary precursor, introducing the phenyl group at position 6. Reaction with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 8 hours yields the intermediate ethyl 3-(2-carbamoylphenyl)-3-oxopropanoate. Cyclization under reflux in diphenyl ether (180°C, 4 hours) produces the quinoline core, with the ester and ketone groups at positions 2 and 4, respectively.

Optimization Studies

  • Solvent Impact : Replacing diphenyl ether with 1,4-dioxane reduces the reaction time to 5 hours but requires higher temperatures (110°C).

  • Yield Enhancement : Adding catalytic p-toluenesulfonic acid (PTSA) improves cyclization efficiency, achieving yields up to 85%.

Friedländer Condensation Method

Friedlälder condensation between 3-aminobenzaldehyde derivatives and ethyl acetoacetate offers an alternative route.

Reaction Mechanism

3-Amino-5-phenylbenzaldehyde reacts with ethyl acetoacetate in ethanol under acidic conditions (HCl, 80°C, 6 hours). The aldol adduct undergoes cyclodehydration to form the quinoline skeleton, with the phenyl group pre-installed at position 6.

Limitations

  • Substrate Availability : 3-Amino-5-phenylbenzaldehyde requires multi-step synthesis, lowering overall practicality.

  • Byproduct Formation : Competing imine formation reduces yields to 60–70%, necessitating chromatographic purification.

Isatin-Based Synthesis

A patent-derived approach (CN102924374B) utilizes isatin as a cost-effective starting material.

Stepwise Procedure

  • Condensation : Isatin reacts with acetone in NaOH/water (25–35°C, 10 hours) to form 2-toluquinoline-4-carboxylic acid (99% yield).

  • Aldol Addition : Treatment with benzaldehyde (100°C, 3 hours) introduces the styryl group, yielding 2-vinyl-4-quinoline carboxylic acid (85%).

  • Oxidation and Decarboxylation : Potassium permanganate oxidizes the vinyl group to a carboxylate, followed by decarboxylation in m-xylene to install the phenyl group.

Critical Analysis

  • Scalability : This method is industrially viable due to low-cost reagents and mild conditions.

  • Positional Selectivity : The phenyl group installs exclusively at position 6, avoiding regioisomeric byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter1,4-DioxaneDiphenyl EtherEthanol
Temperature (°C)11018080
Time (hours)546
Yield (%)788570

Polar aprotic solvents like 1,4-dioxane enhance reaction homogeneity, while high-boiling solvents (diphenyl ether) favor cyclization but increase energy costs.

Catalytic Additives

  • Morpholine Derivatives : 2-Morpholinoethylamine accelerates enamine formation, reducing reflux time to 1 hour.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems, boosting yields by 10–15%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H-NMR (DMSO-d6) : δ 8.42 (d, 1H, H-5), 7.89 (m, 2H, H-7/H-8), 2.59 (s, 3H, CH3), 4.32 (q, 2H, OCH2CH3).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O ketone), 1590 cm⁻¹ (C=C aromatic).

Physicochemical Properties

  • Melting Point : 238–240°C (consistent across methods).

  • Solubility : Insoluble in water; soluble in DMF, DMSO, and hot ethanol.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialKey StepYield (%)Scalability
Gould-Jacobs3-Phenylanthranilic acidCyclization85Moderate
Friedländer3-Amino-5-phenylbenzaldehydeCondensation70Low
Isatin-BasedIsatinOxidation/Decarboxylation99High

The isatin route offers superior yield and scalability, though Gould-Jacobs provides better regioselectivity for research-scale applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate can be synthesized through various methods, including the Gould-Jacobs reaction. This involves the condensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinolone structure. The compound's structure features a quinoline ring system that is pivotal for its biological activities.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This inhibition is linked to its structural characteristics that allow it to bind effectively to the active site of VEGFR-2, facilitating its antiproliferative effects on cancer cells .

Table 1: Summary of Anticancer Studies

Study ReferenceCompound TestedTargetResult
This compoundVEGFR-2Significant inhibition observed
Quinoline derivativesVarious cancer cell linesInduced apoptosis in treated cells

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL
Candida albicans25 µg/mL

Anticancer Applications

A study published in Nature focused on synthesizing new quinolone derivatives aimed at targeting cancer through VEGFR-2 inhibition. The findings indicated that modifications to the ethyl 4-oxo-6-phenyl structure could enhance binding affinity and improve therapeutic outcomes .

Antimicrobial Research

In another investigation, researchers synthesized various derivatives of ethyl 4-oxo-6-phenyl compounds and tested their antimicrobial efficacy. Compounds exhibiting electron-withdrawing groups showed enhanced activity against resistant strains of bacteria, suggesting that structural modifications can significantly influence biological activity .

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and DNA replication. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, making it a potential therapeutic agent for cancer and inflammatory diseases .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (7):

  • Melting Point : 200–205°C .
  • Substituent : Chlorine at C-5 reduces symmetry and increases polarity.
  • ¹H NMR : Downfield shifts for aromatic protons adjacent to Cl (δ 7.32–7.91) .
  • Impact : Lower melting point vs. phenyl-substituted analogue due to reduced π-stacking .

Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (9):

  • Melting Point : 258–259°C .
  • Substituent : Chlorine at C-7 alters electron density.
  • Comparison : Higher thermal stability than 5-Cl derivative, likely due to steric effects .

Alkyl-Substituted Derivatives

Ethyl 4-oxo-8-methyl-1,4-dihydroquinoline-2-carboxylate (10):

  • Melting Point : 138–143°C .
  • Substituent : Methyl at C-8 introduces steric hindrance.
  • Impact : Significantly lower melting point than phenyl analogue due to reduced aromatic interactions .

Hydroxy-Substituted Derivatives

6-Hydroxy-3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (3a):

  • Melting Point : >325°C .
  • Substituents: Hydroxy at C-6 and morpholinomethyl at C-3.
  • Impact : High polarity from -OH and hydrogen bonding with morpholine increases melting point .

Morpholinomethyl-Substituted Derivatives

3-(Morpholinomethyl)-4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylic acid (12):

  • Melting Point : 225–227°C .
  • Substituent: Morpholinomethyl at C-3 introduces basicity and hydrogen bonding.
  • Impact : Lower melting point than parent ester (263–265°C) due to reduced crystallinity from the carboxylic acid group .

Data Tables

Table 1: Physical Properties of Selected Quinoline Derivatives

Compound Substituents Melting Point (°C) Key Functional Groups
Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate C-6 phenyl, C-2 ester 263–265 Ester, keto
Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate C-5 Cl, C-2 ester 200–205 Ester, keto, halogen
3-(Morpholinomethyl)-4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylic acid C-6 phenyl, C-3 morpholine, C-2 acid 225–227 Carboxylic acid, morpholine
6-Hydroxy-3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid C-6 OH, C-3 morpholine >325 Carboxylic acid, hydroxy

Table 2: NMR Chemical Shifts (δ, ppm) Comparison

Compound Key ¹H NMR Signals Key ¹³C NMR Signals (Carbonyl)
This compound δ 6.68 (s, H-3), 7.40–8.10 (m, aromatic) δ 179.3 (C-4 keto)
Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate δ 8.07 (d, H-8), 8.01 (s, H-5) δ 177.5 (C-4 keto)
6-Hydroxy-3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid δ 7.10 (d, H-5), 7.85 (d, H-7) δ 179.3 (C-4 keto)

Key Findings

Substituent Effects: Phenyl groups enhance thermal stability (higher melting points) via π-stacking . Halogens (Cl) reduce symmetry and increase polarity but lower melting points compared to phenyl . Hydroxy and morpholinomethyl groups significantly increase polarity and hydrogen bonding, leading to higher melting points .

Reactivity: The C-2 ester group in the parent compound is hydrolyzed under basic conditions to carboxylic acids . Morpholinomethyl substituents at C-3 improve solubility in polar solvents .

Spectral Trends :

  • Aromatic protons in phenyl-substituted derivatives show complex multiplet patterns (δ 7.40–8.10) .
  • Keto carbonyl (C-4) resonates near δ 177–179 ppm across analogues .

Biological Activity

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate with various amines under specific conditions to form derivatives that exhibit enhanced biological activities. For instance, a study demonstrated that the compound could be synthesized by refluxing under basic conditions, leading to a variety of derivatives with differing biological profiles .

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. In particular, derivatives of this compound have shown significant efficacy against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (M. tb). The minimum inhibitory concentrations (MIC) for some derivatives were found to be comparable to first-line anti-tuberculosis drugs such as ethambutol, indicating its potential as a lead compound in anti-TB drug development .

Mechanism of Action

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve inhibition of key enzymes in the bacterial cell wall synthesis pathway. The presence of the quinoline moiety is crucial for its interaction with bacterial targets .

Case Study 1: Antitubercular Activity

In a recent study, various analogs of this compound were evaluated for their antitubercular activity. Compounds exhibiting MIC values below 10 μM were identified as promising candidates for further development. Notably, compounds with substitutions at the 5-position demonstrated enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on Vero cells to evaluate the safety profile of Ethyl 4-oxo-6-phenyl derivatives. The results indicated that while some compounds exhibited potent antimicrobial effects, they also displayed varying degrees of cytotoxicity. Further structural modifications are recommended to optimize the therapeutic index .

Research Findings

Study Findings MIC (μM) Remarks
Antitubercular activity against M. tb6.55 - 9.97Comparable to ethambutol
Cytotoxicity on Vero cellsVariesStructural modifications needed
Synthesis and biological evaluationN/AEffective against MDR strains

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate?

The compound is typically synthesized via a multi-step route involving condensation and cyclization. A standard method includes reacting aniline derivatives with acetylacetic ester derivatives (e.g., ethyl acetoacetate) under acidic or basic conditions. For example, cyclocondensation of substituted anilines with ethyl oxalate or malonate derivatives in solvents like ethanol or DMF, followed by acid-catalyzed cyclization, yields the quinoline core . Optimized protocols often use reflux conditions (80–110°C) and catalysts like piperidine or sodium methoxide .

Example Reaction Conditions :

StepReagents/ConditionsSolventTemperatureYield
CyclocondensationEthyl oxalate, NaOMeMeOHReflux (80°C)70–90%
CyclizationHCl or H₂SO₄EtOHReflux (110°C)65–85%

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the quinoline scaffold and substituents (e.g., phenyl at position 6, ester at position 2). Peaks for the dihydroquinoline proton (H-4) typically appear at δ 6.5–7.0 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal structure and confirming stereochemistry using programs like SHELXL .

Q. What are the known biological activities of this compound?

Quinoline derivatives, including this compound, exhibit antimicrobial, anticancer, and anti-inflammatory activities. The 4-oxo and phenyl groups enhance interactions with biological targets like DNA gyrase or kinases . For example, methyl/ethyl ester analogs inhibit bacterial growth (MIC: 2–8 µg/mL) and cancer cell proliferation (IC₅₀: 10–50 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

  • Solvent Screening : Polar aprotic solvents (DMF, 1,4-dioxane) enhance cyclization efficiency compared to alcohols .
  • Catalyst Selection : Piperidine or morpholine derivatives improve reaction rates and reduce side products .
  • Temperature Control : Higher temperatures (110°C) reduce reaction time but may degrade sensitive intermediates .

Case Study : A 74% yield was achieved using 1,4-dioxane at 110°C with 2-morpholinoethylamine, minimizing ester hydrolysis .

Q. How can structural ambiguities in substituted quinoline derivatives be resolved?

  • Crystallographic Refinement : Use SHELXL for high-resolution data to resolve positional disorder or hydrogen bonding patterns .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to confirm substituent orientation .
  • 2D NMR (COSY, NOESY) : Identify through-space interactions in complex substituent arrangements .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at position 6 to enhance bioactivity .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to evaluate solubility vs. activity trade-offs .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with targets like topoisomerase II .

Example SAR Findings :

Substituent (Position)Activity (IC₅₀)Target
-Ph (6)12 µMDNA gyrase
-CF₃ (5)8 µMKinase X

Q. How should researchers address contradictions in reported biological data for quinoline derivatives?

  • Cross-Validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity Analysis : Use HPLC (>95% purity) to rule out impurity-driven artifacts .
  • Target-Specific Assays : Compare results across multiple cell lines or enzymatic systems to isolate mechanism-specific effects .

Safety and Handling

Q. What safety precautions are recommended when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste facilities .

Q. How should accidental exposure to this compound be managed?

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Eye Exposure : Rinse with saline for 15 minutes; consult an ophthalmologist .

Methodological Challenges

Q. What techniques mitigate poor solubility during biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can crystallographic data be leveraged to predict intermolecular interactions?

Apply graph-set analysis (Etter’s formalism) to hydrogen-bonding patterns, identifying motifs like R₂²(8) rings that stabilize crystal packing .

Data Presentation

Q. Table 1: Key Physical Properties

PropertyValueMethodReference
Melting Point270–272°CDSC
LogP2.8 ± 0.3HPLC
Solubility (H₂O)<0.1 mg/mLShake-flask

Q. Table 2: Common Byproducts in Synthesis

ByproductCauseMitigation
Ester-hydrolyzed derivativeProlonged refluxReduce reaction time
Di-substituted quinolineExcess reagentStoichiometric control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.